Cas no 685108-54-7 (5-(Benzylsulfanyl)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline)

5-(Benzylsulfanyl)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline is a specialized heterocyclic compound featuring a triazoloquinazoline core with benzylsulfanyl and ethyl substituents, along with dimethoxy functional groups. Its unique structure imparts potential utility in medicinal chemistry, particularly as a scaffold for developing biologically active molecules. The presence of sulfur and nitrogen heteroatoms enhances its binding affinity to biological targets, while the methoxy groups may influence solubility and pharmacokinetic properties. This compound is of interest in pharmaceutical research for its potential applications in kinase inhibition or other therapeutic pathways. Its well-defined synthetic route ensures reproducibility, making it a reliable intermediate for further derivatization or mechanistic studies.
5-(Benzylsulfanyl)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline structure
685108-54-7 structure
Product name:5-(Benzylsulfanyl)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
CAS No:685108-54-7
MF:C20H20N4O2S
Molecular Weight:380.463402748108
CID:5746598
PubChem ID:2768314

5-(Benzylsulfanyl)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline 化学的及び物理的性質

名前と識別子

    • 5-(benzylsulfanyl)-2-ethyl-8-methoxy[1,2,4]triazolo[1,5-c]quinazolin-9-yl methyl ether
    • 5-benzylsulfanyl-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
    • 5-(benzylsulfanyl)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
    • 685108-54-7
    • 11T-0262
    • AKOS005079205
    • 5-(BENZYLSULFANYL)-2-ETHYL-8,9-DIMETHOXY[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE
    • [1,2,4]Triazolo[1,5-c]quinazoline, 2-ethyl-8,9-dimethoxy-5-[(phenylmethyl)thio]-
    • 5-(Benzylsulfanyl)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
    • インチ: 1S/C20H20N4O2S/c1-4-18-22-19-14-10-16(25-2)17(26-3)11-15(14)21-20(24(19)23-18)27-12-13-8-6-5-7-9-13/h5-11H,4,12H2,1-3H3
    • InChIKey: CFDDKQZRGRRWDT-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC=CC=1)C1=NC2C=C(C(=CC=2C2=NC(CC)=NN21)OC)OC

計算された属性

  • 精确分子量: 380.13069707g/mol
  • 同位素质量: 380.13069707g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 479
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 86.8Ų
  • XLogP3: 4.5

じっけんとくせい

  • 密度みつど: 1.31±0.1 g/cm3(Predicted)
  • 酸度系数(pKa): 0.74±0.30(Predicted)

5-(Benzylsulfanyl)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1643795-2mg
5-(Benzylthio)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
685108-54-7 98%
2mg
¥495.00 2024-05-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1643795-20mg
5-(Benzylthio)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
685108-54-7 98%
20mg
¥1365.00 2024-05-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1643795-25mg
5-(Benzylthio)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
685108-54-7 98%
25mg
¥1201.00 2024-05-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1643795-5mg
5-(Benzylthio)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
685108-54-7 98%
5mg
¥537.00 2024-05-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1643795-1mg
5-(Benzylthio)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
685108-54-7 98%
1mg
¥546.00 2024-05-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1643795-10mg
5-(Benzylthio)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
685108-54-7 98%
10mg
¥872.00 2024-05-03

5-(Benzylsulfanyl)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline 関連文献

5-(Benzylsulfanyl)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolineに関する追加情報

5-(Benzylsulfanyl)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline: A Comprehensive Overview

The compound 5-(Benzylsulfanyl)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline, identified by the CAS number 685108-54-7, represents a significant advancement in the field of heterocyclic chemistry. This molecule belongs to the class of quinazoline derivatives, which have garnered substantial attention due to their diverse biological activities and potential applications in drug discovery. The structure of this compound is characterized by a quinazoline core fused with a [1,2,4]triazole ring system, featuring substituents such as a benzylsulfanyl group at position 5, an ethyl group at position 2, and methoxy groups at positions 8 and 9. These substituents contribute to the molecule's unique physicochemical properties and bioactivity profiles.

Recent studies have highlighted the importance of quinazoline derivatives in various therapeutic areas. For instance, researchers have demonstrated that such compounds exhibit potent anti-inflammatory and antioxidant properties. The presence of the benzylsulfanyl group in this molecule is particularly noteworthy, as it has been shown to enhance the compound's stability and bioavailability. Furthermore, the ethyl and methoxy substituents play a crucial role in modulating the molecule's pharmacokinetic properties, making it a promising candidate for further exploration in preclinical studies.

The synthesis of 5-(Benzylsulfanyl)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. Key steps include the formation of the quinazoline core through cyclization reactions and subsequent functionalization to introduce the desired substituents. The use of advanced synthetic techniques has enabled chemists to achieve high yields and excellent purity levels for this compound.

In terms of biological activity, this compound has been evaluated for its potential as an anticancer agent. Initial assays have revealed that it exhibits selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. This selectivity is attributed to the compound's ability to target specific signaling pathways involved in cancer progression. Additionally, studies have indicated that this molecule may possess antiangiogenic properties, further underscoring its potential as a therapeutic agent.

The methoxy groups at positions 8 and 9 are critical for modulating the compound's solubility and permeability across biological membranes. These groups also contribute to hydrogen bonding interactions within cellular environments, enhancing the molecule's ability to interact with target proteins. Recent computational studies have provided insights into the molecular docking patterns of this compound with key oncogenic proteins such as Bcl-2 and EGFR (epidermal growth factor receptor), offering valuable information for rational drug design.

The benzylsulfanyl group at position 5 introduces additional functionality to this molecule by acting as a sulfur-based moiety capable of participating in redox reactions. This feature is particularly relevant in cellular environments where oxidative stress plays a role in disease pathogenesis. Experimental data suggest that this group enhances the compound's ability to scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage to cellular components.

In conclusion, 5-(Benzylsulfanyl)-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline stands out as a compelling candidate for further investigation in drug discovery programs targeting cancer and other oxidative stress-related diseases. Its unique structural features and promising biological profile make it an invaluable addition to the arsenal of heterocyclic compounds available for therapeutic development.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm